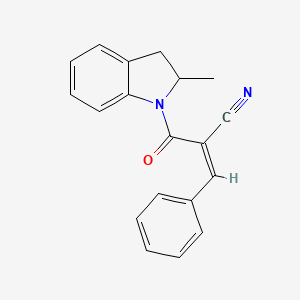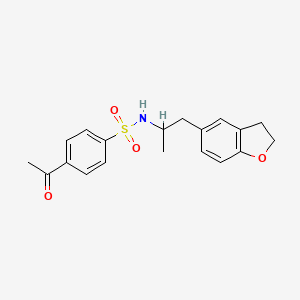
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide is a complex organic compound that features a benzofuran moiety, which is known for its wide range of biological and pharmacological activities. Benzofuran derivatives are commonly found in natural products and synthetic compounds, making them significant in drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. The benzofuran core can be constructed through various methods, including free radical cyclization cascades and proton quantum tunneling, which offer high yields and fewer side reactions . The sulfonamide group is introduced through sulfonation reactions, often using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: Reduction of the sulfonamide group can yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include oxidized quinone derivatives, reduced amines, and substituted benzofuran derivatives, each with potential biological activities.
Applications De Recherche Scientifique
4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety can inhibit enzymes and receptors, leading to various biological effects. For instance, it may inhibit topoisomerase I, sigma receptors, and histamine H3 receptors, contributing to its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin, which also exhibit significant biological activities .
Uniqueness
What sets 4-acetyl-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological properties. Its sulfonamide group enhances its solubility and bioavailability, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
4-acetyl-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-13(11-15-3-8-19-17(12-15)9-10-24-19)20-25(22,23)18-6-4-16(5-7-18)14(2)21/h3-8,12-13,20H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPNYDZRKGRYJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
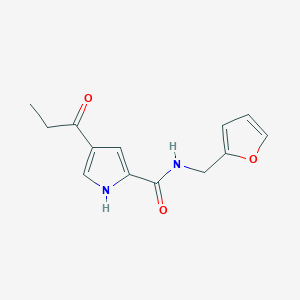
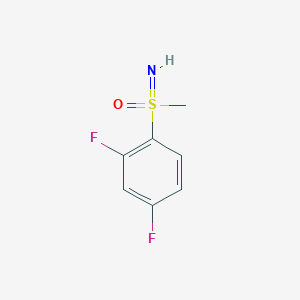
![N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2600128.png)
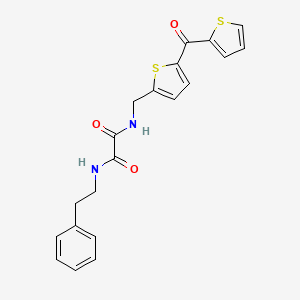
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2600133.png)
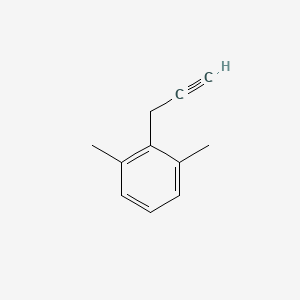
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2600135.png)
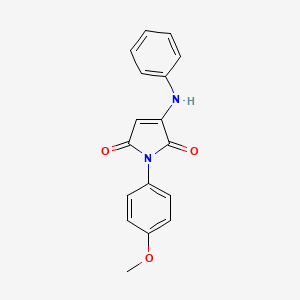
![[3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propyl]amine hydrochloride](/img/structure/B2600140.png)
![N-(3-methoxyphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2600142.png)

![N-[1-methyl-3-(3-methylphenyl)-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2600146.png)
![3-[(Thiophen-2-yl)methyl]-1-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea](/img/structure/B2600147.png)
